![molecular formula C53H98O6 B1241158 [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(16:1(9Z)/16:1(9Z)/18:0)[iso3], also known as tag(16:1/16:1/18:0) or tag(18:0/16:1/16:1), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] is considered to be a triradylglycerol lipid molecule. TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] is primarily located in the membrane (predicted from logP) and adiposome. TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] exists in all eukaryotes, ranging from yeast to humans. In humans, TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:0/16:1(9Z)/16:1(9Z)) pathway.
TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] is a triglyceride.
Wissenschaftliche Forschungsanwendungen
Protein Relative Expression Isobaric Tags
In the context of protein content analysis in biological samples, TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] plays a role in advanced mass spectrometry (MS) techniques. The isobaric labeling technologies like TMT and iTRAQ, which are utilized in MS, benefit from the understanding of TGs for accurate and efficient protein quantification. Robust statistical models, essential for MS, consider the variability of individual spectra to biological samples, including TGs (Breitwieser et al., 2011).
Analysis in Diseases and Nutritional Studies
TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] is significant in the study of cardiovascular and liver diseases. Analyzing TGs with specific fatty acid chain compositions, like TG(16:1(9Z)/16:1(9Z)/18:0)[iso3], provides insights into their functions in these diseases. Techniques like ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization (ESI) MS are used for comprehensive qualification and quantification of TGs, including the analysis of their specific fatty acid chain compositions (Guan et al., 2017).
Theory-Guided Data Science in Scientific Discovery
In the emerging paradigm of Theory-Guided Data Science (TGDS), TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] may be relevant in fields like bio-medical science, where data science models are integrated with domain knowledge. TGDS aims to enhance the effectiveness of data science models in scientific discovery, potentially including the analysis of complex physical phenomena like TGs (Karpatne et al., 2016).
Nutritional Importance in Infant Formulas
TG(16:1(9Z)/16:1(9Z)/18:0)[iso3] is studied for its nutritional importance in infant formulas. Research has been conducted to produce triacylglycerols (TG) with a structure similar to human milk fat, which assists in nutrient absorption in infants. This involves engineering oilseeds to produce TGs that are rich in specific structures like 1,3-olein-2-palmitin (OPO), a significant ingredient in infant formulas. The research focuses on modifying the fatty acyl composition to mimic the nutritional benefits of human milk (Van Erp et al., 2021).
Role in Metabolic Health
The study of specific TGs, including TG(16:1(9Z)/16:1(9Z)/18:0)[iso3], is also linked to metabolic health. For instance, research on human milk triglyceride species suggests that the arrangement of fatty acids in TGs can have significant implications for metabolic processes and dietary needs, especially in infants (Winter et al., 1993).
Eigenschaften
Molekularformel |
C53H98O6 |
|---|---|
Molekulargewicht |
831.3 g/mol |
IUPAC-Name |
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-24,50H,4-19,22,25-49H2,1-3H3/b23-20-,24-21-/t50-/m1/s1 |
InChI-Schlüssel |
QEZWFCZNHWUARW-XQCAQTCHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



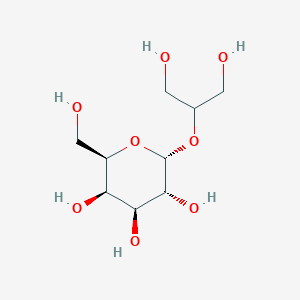

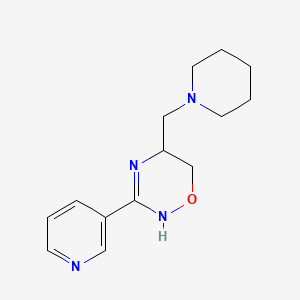
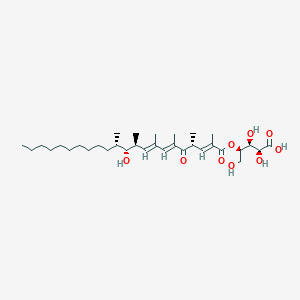


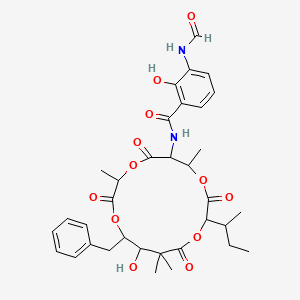
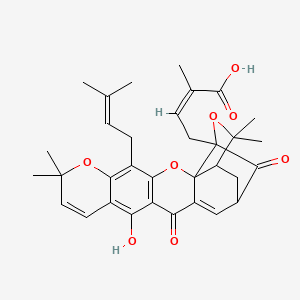
![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)
![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
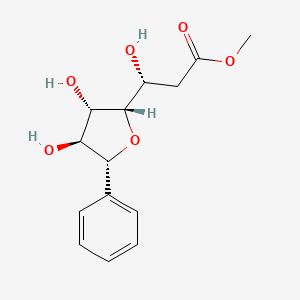

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1241098.png)
